7,16-dihydro-7,16-dimethylbenzoabenzo5,6quino3,2-Iacridine-9,18-dione
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Overview
Description
7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione is a complex organic compound with the molecular formula C30H20N2O2. This compound is known for its unique structure, which includes multiple fused aromatic rings and nitrogen atoms, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones .
Scientific Research Applications
7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to DNA or proteins, thereby influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione
- 7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione
Uniqueness
The uniqueness of 7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione lies in its complex structure and the specific properties it imparts.
Properties
CAS No. |
222402-86-0 |
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Molecular Formula |
C30H20N2O2 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
15,30-dimethyl-15,30-diazaheptacyclo[16.12.0.03,16.05,14.06,11.020,29.021,26]triaconta-1(18),2,5(14),6,8,10,12,16,20(29),21,23,25,27-tridecaene-4,19-dione |
InChI |
InChI=1S/C30H20N2O2/c1-31-23-13-11-17-7-3-5-9-19(17)27(23)29(33)21-16-26-22(15-25(21)31)30(34)28-20-10-6-4-8-18(20)12-14-24(28)32(26)2/h3-16H,1-2H3 |
InChI Key |
LECGTIVIVSXBPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC5=C(C=C41)C(=O)C6=C(N5C)C=CC7=CC=CC=C76 |
Origin of Product |
United States |
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